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molecular formula C10H11NO2 B8542167 4-Methoxy 3-methyl-1,3-dihydro-indol-2-one

4-Methoxy 3-methyl-1,3-dihydro-indol-2-one

Cat. No. B8542167
M. Wt: 177.20 g/mol
InChI Key: CKBFHHARPFPAPM-UHFFFAOYSA-N
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Patent
US07122680B2

Procedure details

A mixture of tetrahydrofuran (990 mL), 4-methoxyindolin-2-one (J. Chem. Soc., 3904, 1952; Tetrahedron, 24:6093, 1968, 39.60 g, 242.7 mmol), and N,N,N′,N′-tetramethylethylenediamine (56.40 g, 485.4 mmol) is cooled to −78° C. N-butyllithium (379.2 mL, 606.7 mmol, 1.6M in hexanes) is added over 1 hour so as to maintain the reaction temperature between −70° C. and −69° C. After stirring the mixture for 50 minutes at −78° C., iodomethane (36.17 g, 254.8 mmol) is added over 50 minutes at −78° C. to −64° C. The reaction mixture is allowed to warm to −40° C. and iodomethane (48.23 g, 0.3398 mol) is added incrementally over 1 hour until the starting material is less than 3 percent by HPLC (retention 7.3 minutes; Zorbax SB-Phenyl (4.6 mm×25 cm); solvent A—trifluoroacetic acid solution (0.1%, v/v); solvent B—acetonitrile; 1.0 mL/min; 254 nm; gradient method: 0.00–2.00 minutes, 30% A, 70% B; 2.00–7.00 minutes, linear ramp from 30% A, 70% B to 80% A, 20% B; 7.00–15.00 minutes, 80% A, 20% B). Methanol (20 mL) is added to the reaction mixture over 15 minutes at −60° C. to −50° C. Aqueous hydrochloric acid (1N, 250 mL) is added allowing the temperature to rise to −4° C. The solution is transferred to a separatory funnel with ethyl acetate (500 mL), aqueous hydrochloric acid (1N, 250 mL) and a saturated sodium chloride solution (250 mL). After separating, the organic layer is extracted twice with aqueous hydrochloric acid (1N, 250 mL) and the aqueous layer is extracted with ethyl acetate (250 mL). The combined organic layers are washed with a saturated sodium chloride solution (250 mL) then dried over magnesium sulfate. After filtration, the solvents are removed by rotary evaporation to give 43.58 g (91.6%) of 4-methoxy 3-methyl-1,3-dihydro-indol-2-one as a solid, mp 128–130° C. MS (ES+) m/z 178 (M++1).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
39.6 g
Type
reactant
Reaction Step Four
Quantity
56.4 g
Type
reactant
Reaction Step Four
Quantity
990 mL
Type
solvent
Reaction Step Four
Quantity
379.2 mL
Type
reactant
Reaction Step Five
Quantity
36.17 g
Type
reactant
Reaction Step Six
Quantity
48.23 g
Type
reactant
Reaction Step Seven
[Compound]
Name
A—trifluoroacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
B—acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][C:6](=[O:12])[NH:7]2.[CH3:13]N(C)CCN(C)C.[Li+].CCC[CH2-].IC.Cl.[Cl-].[Na+]>C(OCC)(=O)C.CO.O1CCCC1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]([CH3:13])[C:6](=[O:12])[NH:7]2 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
39.6 g
Type
reactant
Smiles
COC1=C2CC(NC2=CC=C1)=O
Name
Quantity
56.4 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
990 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
379.2 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Six
Name
Quantity
36.17 g
Type
reactant
Smiles
IC
Step Seven
Name
Quantity
48.23 g
Type
reactant
Smiles
IC
Step Eight
Name
A—trifluoroacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
B—acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for 50 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature between −70° C. and −69° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −40° C.
CUSTOM
Type
CUSTOM
Details
to rise to −4° C
CUSTOM
Type
CUSTOM
Details
After separating
EXTRACTION
Type
EXTRACTION
Details
the organic layer is extracted twice with aqueous hydrochloric acid (1N, 250 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate (250 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with a saturated sodium chloride solution (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvents are removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
COC1=C2C(C(NC2=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.58 g
YIELD: PERCENTYIELD 91.6%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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